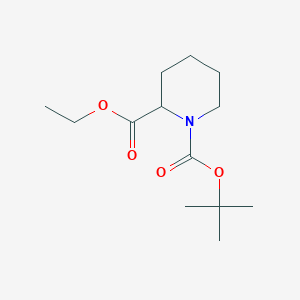

Ethyl 1-Boc-piperidine-2-carboxylate

Übersicht

Beschreibung

Ethyl 1-Boc-piperidine-2-carboxylate is an organic compound with the molecular formula C13H23NO4. It is commonly used as an intermediate in organic synthesis, particularly in the pharmaceutical industry. The compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. The Boc (tert-butoxycarbonyl) group serves as a protecting group for the amino functionality, making it a valuable reagent in various synthetic pathways .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-Boc-piperidine-2-carboxylate typically involves the following steps:

Formation of Piperidine Derivative: Piperidine is reacted with acetyl chloride or sulfonyl chloride in the presence of a solvent like tetrahydrofuran (THF) and a base such as dimethylformamide (DMF) at low temperatures to form piperidine formyl ethyl chloride.

Introduction of Boc Group: The resulting piperidine derivative is then reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of an alkali solution to introduce the Boc protecting group, yielding this compound.

Industrial Production Methods: Industrial production methods for this compound generally follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 1-Boc-piperidine-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the piperidine ring.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, modifying the piperidine ring or the ester functionality.

Coupling Reactions: It can be used in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, removal of the Boc group yields piperidine-2-carboxylate, while coupling reactions can produce various substituted piperidine derivatives .

Wissenschaftliche Forschungsanwendungen

Synthetic Organic Chemistry

Ethyl 1-Boc-piperidine-2-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its role includes:

- Building Block for Complex Molecules : It is employed as a key building block in the synthesis of complex organic molecules, facilitating the development of novel drug candidates .

- Reagent in Coupling Reactions : The compound is utilized in palladium-catalyzed α-arylation reactions, which are essential for forming carbon-carbon bonds in organic synthesis.

Medicinal Chemistry

In medicinal chemistry, this compound is significant for its contributions to drug discovery and development:

- Structure-Activity Relationship (SAR) Studies : Researchers utilize it to explore SAR, optimizing therapeutic agents targeting specific diseases .

- Synthesis of Enzyme Inhibitors : this compound is involved in synthesizing biologically active molecules, including enzyme inhibitors and receptor ligands, which are vital for understanding disease mechanisms .

Peptide Synthesis

The compound enhances the efficiency of peptide synthesis by:

- Improving Coupling Reactions : It aids in the preparation of peptide derivatives, leading to improved yields during coupling reactions .

Biological Research

In biological research, this compound is used to:

- Study Biological Pathways : The compound's derivatives are employed to investigate enzyme inhibitors and receptor interactions, contributing to advancements in understanding various biological pathways .

- Antiviral Activity : Some studies have indicated that derivatives of this compound exhibit antiviral properties, showing significant inhibitory activity against viruses like influenza and HIV .

Material Science

In material science, this compound's unique properties make it suitable for:

- Developing Advanced Materials : It is used in creating polymers and coatings that require specific chemical functionalities, enhancing material performance .

Case Study 1: Antiviral Properties

A study demonstrated that certain piperidine derivatives derived from this compound exhibit strong antiviral activity against influenza virus strains with effective concentrations (EC50) as low as . The mechanism involved interference with early stages of viral replication, highlighting the potential for developing antiviral agents based on this structure.

Case Study 2: Structure-Activity Relationship Optimization

Research focusing on the SAR of piperidine derivatives revealed that modifications to the piperidine ring significantly influenced potency against specific targets. Compounds with particular substituents showed IC50 values below , indicating strong inhibitory effects on key enzymes involved in various diseases .

Wirkmechanismus

The mechanism of action of Ethyl 1-Boc-piperidine-2-carboxylate primarily involves its role as a protecting group in synthetic chemistry. The Boc group protects the amino functionality of the piperidine ring, preventing unwanted reactions during multi-step synthesis. Upon completion of the desired transformations, the Boc group can be selectively removed under acidic conditions, revealing the free amine for further functionalization .

Vergleich Mit ähnlichen Verbindungen

Ethyl 1-Boc-piperidine-4-carboxylate: Similar structure but with the carboxylate group at the 4-position.

Ethyl N-Boc-piperidine-4-carboxylate: Another derivative with the Boc group at the 4-position.

Ethyl isonipecotate: A related compound with a different substitution pattern on the piperidine ring

Uniqueness: Ethyl 1-Boc-piperidine-2-carboxylate is unique due to its specific substitution pattern and the presence of the Boc protecting group at the 2-position. This makes it particularly useful in synthetic pathways where selective protection and deprotection of the amino group are required .

Biologische Aktivität

Ethyl 1-Boc-piperidine-2-carboxylate, a derivative of piperidine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its Boc (tert-butyloxycarbonyl) protecting group, which enhances its stability and solubility in biological systems. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉NO₄ |

| Molecular Weight | 229.27 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 353.2 ± 35.0 °C |

| Melting Point | 122-126 °C |

| Flash Point | 167.4 ± 25.9 °C |

Antiviral Activity

Recent studies have indicated that piperidine derivatives, including this compound, exhibit antiviral properties. For instance, a related piperidine compound demonstrated significant inhibitory activity against influenza virus strains with effective concentrations (EC50) as low as 0.05 μM and a high selectivity index (SI) over 160,000, indicating minimal cytotoxicity . The mechanism of action appears to involve interference with early stages of viral replication.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the Boc group enhances lipophilicity and stability, allowing for better interaction with biological targets. Research has shown that modifications to the piperidine ring can significantly alter potency and selectivity against various enzymes and receptors .

Key Findings from SAR Studies

- Inhibitory Potency : Compounds with specific substituents on the piperidine ring exhibited IC50 values below 20 nM against certain targets, demonstrating strong inhibitory effects .

- Binding Affinity : Molecular docking studies revealed that modifications to the piperidine structure can enhance binding affinity to targets such as HIV-1 protease, indicating potential for antiviral applications .

Study on Piperidine Derivatives

A comprehensive review examined various piperidine derivatives and their biological activities. Among these, certain compounds derived from this compound were noted for their ability to inhibit key enzymes involved in pain pathways and inflammation responses . This suggests potential applications in pain management therapies.

Antiviral Research

Another study focused on the antiviral properties of piperidine derivatives against HIV-1 variants. The research demonstrated that specific modifications could yield compounds with high selectivity and potency against resistant strains of the virus . This highlights the importance of structural optimization in developing effective antiviral agents.

Eigenschaften

IUPAC Name |

1-O-tert-butyl 2-O-ethyl piperidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-5-17-11(15)10-8-6-7-9-14(10)12(16)18-13(2,3)4/h10H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBDNAOCLKIBYPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408125 | |

| Record name | Ethyl 1-Boc-piperidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362703-48-8 | |

| Record name | Ethyl 1-Boc-piperidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.